molecular formula C8H9BrClNO B3192403 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 625394-66-3

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B3192403
CAS No.: 625394-66-3
M. Wt: 250.52 g/mol
InChI Key: XCWMJEWHPSWRCB-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8BrNO·HCl It is a derivative of benzoxazine, characterized by the presence of a bromine atom at the 8th position and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazine derivatives.

    Substitution: Formation of substituted oxazine derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. For instance, it may act as a potassium channel opener, leading to cell membrane hyperpolarization and subsequent physiological effects. The compound’s bromine atom and oxazine ring structure play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazine

Comparison: 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to the specific position of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical behaviors, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWMJEWHPSWRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677207
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625394-66-3
Record name 8-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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